An In-depth Technical Guide to 9,9-Bis(methoxymethyl)fluorene (CAS 182121-12-6)
An In-depth Technical Guide to 9,9-Bis(methoxymethyl)fluorene (CAS 182121-12-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9-Bis(methoxymethyl)fluorene, identified by CAS number 182121-12-6, is a specialized organic compound that has garnered significant attention in the field of materials science, particularly in polymer chemistry. Its unique structural and electronic properties make it a highly effective internal electron donor in Ziegler-Natta catalysts, playing a crucial role in the production of high-performance polypropylene.[1] While its primary application lies in catalysis, its fluorene backbone and reactive methoxymethyl groups also position it as a versatile intermediate for the synthesis of more complex organic molecules, with potential applications in pharmaceuticals and organic electronics.[1][2]
This technical guide provides a comprehensive overview of 9,9-Bis(methoxymethyl)fluorene, detailing its chemical and physical properties, synthesis methodologies, analytical characterization, and its pivotal role in catalysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize and innovate with this compound.
Chemical and Physical Properties
9,9-Bis(methoxymethyl)fluorene is a white to off-white crystalline solid at room temperature. The core of the molecule is a fluorene system, a polycyclic aromatic hydrocarbon, with two methoxymethyl groups attached to the C9 carbon. This substitution is key to its function, influencing its solubility, steric hindrance, and electron-donating capabilities.
Table 1: Chemical and Physical Properties of 9,9-Bis(methoxymethyl)fluorene
| Property | Value | Source(s) |
| CAS Number | 182121-12-6 | [1] |
| Molecular Formula | C₁₇H₁₈O₂ | [3] |
| Molecular Weight | 254.32 g/mol | [3] |
| IUPAC Name | 9,9-bis(methoxymethyl)-9H-fluorene | |
| Synonyms | 9,9-Di(methoxymethyl)fluorene, BMMF | [4] |
| Appearance | White to off-white crystalline powder or solid | [4] |
| Melting Point | 66–72 °C | [4] |
| Boiling Point | 359.9 ± 15.0 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.18 g/cm³ | [4] |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and toluene. Insoluble in water. | [4] |
| Flash Point | ≥150°C | [4] |
Synthesis of 9,9-Bis(methoxymethyl)fluorene
The synthesis of 9,9-Bis(methoxymethyl)fluorene is typically a multi-step process starting from fluorene. Several synthetic routes have been reported in the literature and patents, with variations in reagents and reaction conditions. A common and effective pathway involves the initial hydroxymethylation of fluorene to form the intermediate 9,9-bis(hydroxymethyl)fluorene, followed by an etherification step to yield the final product.[6][7][8]
Synthetic Workflow Diagram
Caption: General two-step synthesis of 9,9-Bis(methoxymethyl)fluorene.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a synthesis of information from various patented methods and offers a robust approach to the laboratory-scale preparation of 9,9-Bis(methoxymethyl)fluorene.[6][7][9][10]
Part 1: Synthesis of 9,9-bis(hydroxymethyl)fluorene (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, a mixture of paraformaldehyde, dimethyl sulfoxide (DMSO), and a sodium alkoxide (e.g., sodium methoxide) is prepared. The mixture is cooled in an ice bath.
-
Addition of Fluorene: Solid fluorene is gradually added to the cooled reaction mixture. The use of solid fluorene, as opposed to a solution, has been shown to reduce the overall solvent volume and simplify the work-up procedure.[6]
-
Reaction: The reaction is stirred at a low temperature and then allowed to warm to room temperature, continuing until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated to yield crude 9,9-bis(hydroxymethyl)fluorene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene to yield pure 9,9-bis(hydroxymethyl)fluorene.
Part 2: Synthesis of 9,9-Bis(methoxymethyl)fluorene (Final Product)
-
Reaction Setup: The purified 9,9-bis(hydroxymethyl)fluorene is dissolved in a suitable solvent in a reaction flask. An aqueous solution of a strong base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., a tetraalkylammonium halide) are added.[6]
-
Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate or trimethyl phosphate, is added to the mixture. The addition is often done in portions to control the reaction temperature and improve yield.[6][10]
-
Reaction: The reaction mixture is stirred vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up and Isolation: The organic layer is separated, washed with water, and the solvent is removed by distillation to obtain crude 9,9-Bis(methoxymethyl)fluorene.
-
Purification: The final product is purified by recrystallization from a solvent such as methanol to afford 9,9-Bis(methoxymethyl)fluorene as a white crystalline solid. The purity can be assessed by Gas Chromatography (GC).[10]
Analytical Characterization
The structural integrity and purity of 9,9-Bis(methoxymethyl)fluorene are critical for its applications. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Spectroscopic Analysis
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. While experimental spectra are not widely published, predicted m/z values for various adducts have been calculated.[11]
Table 2: Predicted Mass Spectrometry Data for 9,9-Bis(methoxymethyl)fluorene
| Adduct | Predicted m/z |
| [M+H]⁺ | 255.13796 |
| [M+Na]⁺ | 277.11990 |
| [M-H]⁻ | 253.12340 |
| [M]⁺ | 254.13013 |
| (Data sourced from PubChemLite)[11] |
Chromatographic Analysis
-
Gas Chromatography (GC): GC is a primary method for assessing the purity of 9,9-Bis(methoxymethyl)fluorene, often achieving purity levels of >98%.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity determination and analysis.
A typical analytical workflow for quality control would involve GC for purity assessment and spectroscopic methods (NMR, MS) for structural confirmation.
Caption: Role of 9,9-Bis(methoxymethyl)fluorene in a Ziegler-Natta catalyst system.
The use of 9,9-Bis(methoxymethyl)fluorene as an internal donor allows for the production of polypropylene with a narrow molecular weight distribution and high isotacticity, leading to materials with superior performance characteristics. [9]
Intermediate in Organic Synthesis
Beyond its role in catalysis, 9,9-Bis(methoxymethyl)fluorene serves as a versatile building block in organic synthesis. [1]
-
Pharmaceutical and Agrochemical Synthesis: The fluorene moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The methoxymethyl groups on the C9 position of 9,9-Bis(methoxymethyl)fluorene can be cleaved or further functionalized, providing a handle for the construction of more complex molecules. While specific examples of its use in marketed drugs are not widely documented, its potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals is recognized. [1][9]* Materials Science: In the realm of materials science, the fluorene core is known for its thermal stability and unique photophysical properties. 9,9-Bis(methoxymethyl)fluorene can be used in the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. [4]
Safety and Handling
9,9-Bis(methoxymethyl)fluorene is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
9,9-Bis(methoxymethyl)fluorene is a compound of significant industrial importance, primarily due to its exceptional performance as an internal electron donor in Ziegler-Natta catalysis. Its well-defined structure, characterized by a rigid fluorene backbone and flexible methoxymethyl groups, imparts a high degree of stereocontrol in propylene polymerization, leading to the production of high-quality polypropylene. Furthermore, its versatility as a synthetic intermediate opens avenues for its application in the development of novel materials and potentially in the synthesis of complex pharmaceutical and agrochemical compounds. This guide has provided a comprehensive technical overview of its properties, synthesis, characterization, and applications, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
- Google Patents. (2018). US10081586B2 - Process for the synthesis of 9,9-bis(methoxymethyl)fluorene.
- Google Patents. (2016). WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.
-
The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (2021). CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene.
-
ResearchGate. (n.d.). Preparation and properties of 9, 9-bis(methoxymethyl) fluorene. Retrieved from [Link]
-
WIPO Patentscope. (2016, December 8). WO/2016/193212 PROCESS FOR THE SYNTHESIS OF 9,9-BIS(METHOXYMETHYL)FLUORENE. Retrieved from [Link]
-
Analytice. (n.d.). 9,9-Bis (methoxymethyl) fluorene - analysis. Retrieved from [Link]
-
PubChemLite. (n.d.). 9,9-bis(methoxymethyl)-9h-fluorene (C17H18O2). Retrieved from [Link]
-
ACS Publications. (2010, June 16). Structure of Donor Molecule 9,9-Bis(Methoxymethyl)-Fluorene in Ziegler-Natta Catalyst by Infrared Spectroscopy and Quantum Chemical Calculation. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Innoform-Testservice.de. (n.d.). 9,9-bis(methoxymethyl)fluorene (CAS 0182121-12-6) analytically reviewable SML substance. Retrieved from [Link]
Sources
- 1. Exploring the Versatile World of 9,9-Bis(methoxymethyl)fluorene: Properties, Applications, and Handling_Chemicalbook [chemicalbook.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. chemscene.com [chemscene.com]
- 4. 9,9-Bis(methoxymethyl)-9H-fluorene(Cas 182121-12-6 Internal Electron donor for Ziegler-Natta Catalyst) – www.lyzhongdachem.com [lyzhongdachem.com]
- 5. US10081586B2 - Process for the synthesis of 9,9-bis(methoxymethyl)fluorene - Google Patents [patents.google.com]
- 6. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 9. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]
- 10. PubChemLite - 9,9-bis(methoxymethyl)-9h-fluorene (C17H18O2) [pubchemlite.lcsb.uni.lu]
- 11. pubs.acs.org [pubs.acs.org]
